ATP Gammap-imidazolidate

SERCA inhibition kinetics biphasic inactivation P-type ATPase mechanism

ATP Gammap-imidazolidate (CAS 81483-81-0), also designated adenosine 5'-(trihydrogen diphosphate) gammaP-imidazolidate or ATP-GPI, is a synthetic adenosine triphosphate analog in which the γ-phosphate group is replaced by an imidazolidate moiety. It is classified as a Ca²⁺-transporting ATPase inhibitor and is mapped to the Adenosine Triphosphate/analogs and derivatives category in MeSH.

Molecular Formula C13H18N7O12P3
Molecular Weight 557.24 g/mol
CAS No. 81483-81-0
Cat. No. B12747952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP Gammap-imidazolidate
CAS81483-81-0
Molecular FormulaC13H18N7O12P3
Molecular Weight557.24 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C13H18N7O12P3/c14-11-8-12(17-4-16-11)20(6-18-8)13-10(22)9(21)7(30-13)3-29-34(25,26)32-35(27,28)31-33(23,24)19-2-1-15-5-19/h1-2,4-7,9-10,13,21-22H,3H2,(H,23,24)(H,25,26)(H,27,28)(H2,14,16,17)/t7-,9-,10-,13-/m1/s1
InChIKeyKMJRKPSVWPKZFD-QYVSTXNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATP Gammap-imidazolidate (CAS 81483-81-0): A Chemically Reactive ATP Analog for Ca²⁺-ATPase Active-Site Cross-Linking Studies


ATP Gammap-imidazolidate (CAS 81483-81-0), also designated adenosine 5'-(trihydrogen diphosphate) gammaP-imidazolidate or ATP-GPI, is a synthetic adenosine triphosphate analog in which the γ-phosphate group is replaced by an imidazolidate moiety [1]. It is classified as a Ca²⁺-transporting ATPase inhibitor and is mapped to the Adenosine Triphosphate/analogs and derivatives category in MeSH [2]. The compound is synthesized from ATP and carbonyldiimidazole and functions as a chemically reactive, monofunctional activated inhibitor that introduces an intramolecular cross-link between two neighboring peptides within the active site of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) [3]. Unlike simple non-hydrolyzable ATP analogs, ATP Gammap-imidazolidate exerts its effect through a covalent two-step reaction mechanism that is strictly dependent on the presence of both Ca²⁺ and Mg²⁺, making it a uniquely conditional active-site probe [1][3].

Why Generic ATP Analogs Cannot Replace ATP Gammap-imidazolidate (81483-81-0) in Ca²⁺-ATPase Active-Site Mapping


Generic ATP analogs substituted at the γ-phosphorus position—such as ATPγS, AMP-PNP (β,γ-imido-ATP), or β,γ-methylene-ATP—function primarily as non-hydrolyzable competitive inhibitors or substrates for phosphotransferases, lacking the capacity to form covalent cross-links within the enzyme active site [1]. Even the closely related adenosine 5'-[beta-imidazolidate]diphosphate, while producing a similar inhibition pattern on phosphate release and Ca²⁺ transport, targets the β-phosphate rather than the γ-phosphate position and yields an SDS-PAGE band indistinguishable from the γ-imidazolidate product, yet the two probes report on distinct phosphate-binding subsites within the nucleotide-binding pocket [2]. ATP Gammap-imidazolidate uniquely combines three properties not found together in any single commercially available analog: (i) covalent, monofunctional reactivity that generates a stable intramolecular cross-link detectable by SDS-PAGE; (ii) strict Ca²⁺- and Mg²⁺-dependence that gates reactivity to the catalytically competent enzyme conformation; and (iii) a biphasic inhibition time course that resolves a fast, concentration-dependent phase from a slower, concentration-independent cross-linking step [1][2]. These features make simple substitution with non-covalent or non-cross-linking ATP analogs scientifically invalid for experiments designed to map active-site proximity relationships or to trap catalytic intermediates in P-type ATPases [1][2].

Quantitative Differentiation Evidence for ATP Gammap-imidazolidate (81483-81-0) Versus Closest Analogs and Alternative Ca²⁺-ATPase Inhibitors


Biphasic Inhibition Kinetics of SERCA: Concentration-Dependent Fast Phase vs. Concentration-Independent Slow Phase

ATP Gammap-imidazolidate inhibits the Ca²⁺-ATPase of sarcoplasmic reticulum in a biphasic manner: a fast first phase that is concentration-dependent, followed by a slower second phase that is independent of inhibitor concentration [1]. This biphasic kinetic signature differs fundamentally from the monophasic inhibition produced by classical SERCA inhibitors such as thapsigargin, which yields a tight 1:1 stoichiometric complex with monophasic kinetics, and from non-covalent ATP-competitive analogs such as AMP-PNP, which produce simple competitive inhibition profiles [2]. The fast phase corresponds to the initial covalent reaction of the γ-imidazolidate with Asp351 at the phosphorylation site, while the slow phase represents the subsequent expulsion of the nucleotide and formation of the intramolecular cross-link with a second amino acid side chain, as evidenced by the creation of a new protein band on SDS-PAGE [1][3].

SERCA inhibition kinetics biphasic inactivation P-type ATPase mechanism

Strict Ca²⁺- and Mg²⁺-Dependence of Inhibitory Activity: Conditional Reactivity as a Conformational Probe

Inhibition of the Ca²⁺-ATPase by ATP Gammap-imidazolidate is strictly calcium- and magnesium-dependent: no inhibition occurs in the absence of either cation [1]. This dual-cation requirement contrasts with other γ-modified ATP analogs such as ATPγS, which can inhibit certain ATP-dependent enzymes and P2 receptor-mediated processes in the absence of added Ca²⁺, and with thapsigargin, which inhibits SERCA in a Ca²⁺-independent manner by binding to the transmembrane domain [2]. Furthermore, inhibition requires Ca²⁺ to be added before the inhibitor, demonstrating that the reactive conformation of the nucleotide-binding site is induced by Ca²⁺ binding [3]. In the absence of Ca²⁺, ATP Gammap-imidazolidate reacts with only approximately 50% of the calculated ATP-binding sites and fails to proceed to the cross-linking step [3].

Ca²⁺-dependent inhibition Mg²⁺ requirement SERCA conformational states

Covalent Intramolecular Cross-Linking Demonstrated by SDS-PAGE Mobility Shift: A Direct Readout Not Available with Non-Covalent Analogs

The two-step reaction of ATP Gammap-imidazolidate with the Ca²⁺-ATPase induces an intramolecular cross-link that can be directly visualized by the creation of a new protein band on SDS-PAGE which originates exclusively from the Ca²⁺-ATPase [1]. This cross-link occurs between two neighboring peptides of the active site—the phosphorylation site containing Asp351 and the nucleotide-binding site—as confirmed by cyanogen bromide cleavage and peptide sequencing [2]. In contrast, non-covalent ATP analogs such as AMP-PNP and ATPγS, as well as classical SERCA inhibitors like thapsigargin and cyclopiazonic acid, do not produce any SDS-PAGE-detectable mobility shift because they do not form covalent cross-links [3]. The cross-linked double-peptide has been isolated and sequenced, confirming that the inhibitor bridges the phosphorylation domain and the nucleotide-binding domain of SERCA [2].

intramolecular cross-link SDS-PAGE band shift active-site peptide mapping

Active-Site Protection by ATP Confirms Nucleotide-Binding-Site Specificity and Reversibility of Covalent Adduct Formation

Inhibition of the Ca²⁺-ATPase by ATP Gammap-imidazolidate can be prevented by the protection with ATP (the natural substrate), demonstrating that the inhibitor competes for the same nucleotide-binding site [1]. Furthermore, the incorporation of radioactive inhibitor is reversed in a time-dependent fashion while the Ca²⁺-ATPase remains inhibited, indicating that the initial covalent adduct at Asp351 is subsequently expelled by a reaction with a second amino acid side chain, and that the sustained inhibition is due to the cross-link rather than to persistent occupancy of the phosphorylation site [1]. This protection-and-reversal pattern is mechanistically distinct from irreversible inhibitors such as fluorescein isothiocyanate (FITC), which forms a stable covalent adduct at Lys-515 without subsequent expulsion [2].

ATP protection active-site competition substrate protection assay

pH-Dependent Inhibition Coinciding with Maximal ATPase Activity Confirms Catalytic-Site Participation

The loss of ATPase activity induced by ATP Gammap-imidazolidate is pH-dependent, with maximal inhibition coinciding with maximal ATPase activity [1]. This coincidence indicates that the reacting amino acid side chain (Asp351) participates directly in the catalytic cycle and that its nucleophilicity is tuned to the pH optimum of the enzyme [1]. This contrasts with pH-independent or differently pH-profiled inhibitors such as orthovanadate, which inhibits SERCA by forming a stable transition-state analog complex (Mg²⁺-enzyme-vanadate) with a distinct pH profile that does not track catalytic activity, and with thapsigargin, whose inhibition is pH-insensitive over the physiological range [2].

pH-dependent inhibition catalytic cycle coupling enzyme mechanism

Differential Targeting of γ-Phosphate vs. β-Phosphate Position Within the Nucleotide-Binding Pocket

Adenosine 5'-[beta-imidazolidate]diphosphate inhibits the Ca²⁺-ATPase with a similar inhibition pattern on phosphate release and Ca²⁺ transport and produces a cross-linked protein band on SDS-PAGE that is indistinguishable from that seen with ATP Gammap-imidazolidate [1]. This demonstrates that the side chain of Asp351 is within reach of both the β- and γ-phosphate moieties of the respective nucleotides, yet the two probes differ in the phosphate subsite they initially target: the γ-imidazolidate reacts at the γ-phosphate position (phosphorylation site), while the β-imidazolidate reacts at the β-phosphate position (nucleotide-binding subsite) [1]. The cross-linked products are formed by the same two-step mechanism, but the initial site of covalent attachment differs, enabling differential mapping of the Asp351 nucleophile's reach within the active-site architecture [1].

beta-imidazolidate comparison phosphate subsite specificity SERCA nucleotide-binding domain

Optimal Research Application Scenarios for ATP Gammap-imidazolidate (81483-81-0) Based on Validated Differentiation Evidence


Stepwise Kinetic Dissection of SERCA Catalytic Cycle Intermediates Using Biphasic Inhibition Time-Course Analysis

Investigators studying the Ca²⁺-ATPase (SERCA) catalytic cycle can exploit the biphasic inhibition kinetics of ATP Gammap-imidazolidate to temporally resolve the initial covalent adduct formation at Asp351 (fast, concentration-dependent phase) from the subsequent cross-link formation with a second active-site residue (slow, concentration-independent phase) [1]. This time-resolved approach is not feasible with monophasic SERCA inhibitors such as thapsigargin or cyclopiazonic acid. By quenching reactions at defined time points and analyzing products by SDS-PAGE, researchers can isolate and characterize each intermediate state independently, providing mechanistic information about the order and kinetics of active-site conformational changes during the catalytic cycle [1][2].

Ca²⁺-Gated Conformational Probing of the SERCA Nucleotide-Binding Site for Two-State Model Validation

The strict requirement for Ca²⁺ to be added before the inhibitor—combined with the observation that only ~50% of binding sites react in the absence of Ca²⁺—enables researchers to use ATP Gammap-imidazolidate as a conformational probe that selectively labels the Ca²⁺-bound, catalytically competent state of the nucleotide-binding site [1]. This property directly supports experimental validation of the two-state nucleotide-binding site model, where Ca²⁺ binding induces a conformational transition that brings Asp351 into reactive proximity with the γ-phosphate position [1]. Laboratories studying P-type ATPase conformational coupling can use this conditional reactivity to quantify the fraction of enzyme molecules in each conformational state under varying ligand conditions.

Active-Site Peptide Mapping via SDS-PAGE Mobility Shift and Cross-Linked Double-Peptide Sequencing

The unique ability of ATP Gammap-imidazolidate to generate an SDS-PAGE-detectable intramolecular cross-link between the phosphorylation site and the nucleotide-binding domain provides a direct, radioactivity-free method for identifying active-site proximal peptides [1][2]. After cross-linking, the reduced electrophoretic mobility of the ATPase can be further enhanced by limited trypsinolysis, and the cross-linked double-peptide can be isolated after cyanogen bromide cleavage for sequencing by Edman degradation or mass spectrometry [2]. This workflow has been experimentally validated: the cross-linked double-peptide was identified as originating from the phosphorylation site (containing Asp351) and the nucleotide-binding site, respectively [2]. This scenario is not achievable with non-covalent ATP analogs or with classical SERCA inhibitors.

Paired Subsite Mapping of the SERCA Active Site Using γ-Imidazolidate and β-Imidazolidate Analog Combinations

For high-resolution spatial mapping of the SERCA active-site architecture, researchers can employ a paired-probe strategy using both ATP Gammap-imidazolidate (targeting the γ-phosphate position) and adenosine 5'-[beta-imidazolidate]diphosphate (targeting the β-phosphate position) [1]. Although both probes produce SDS-PAGE-indistinguishable cross-linked products and share the same two-step mechanism, they differ in the phosphate subsite of initial covalent attachment, allowing investigators to determine whether a specific residue is within nucleophilic reach of the γ-phosphate, the β-phosphate, or both positions [1]. This pairwise mapping approach provides sub-site resolution that is not available from any single ATP analog, making the procurement of both compounds scientifically justified for comprehensive active-site topology studies [1].

Quote Request

Request a Quote for ATP Gammap-imidazolidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.